2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide
Description
2-(3-Chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide is a structurally complex propanamide derivative characterized by a chlorophenoxy group at the 2-position of the propanamide backbone and a substituted benzylideneamino moiety. This compound shares design principles with non-steroidal anti-inflammatory drug (NSAID) hybrids, where aromatic chlorinated groups are incorporated to enhance binding affinity or metabolic stability . Key structural features include:
- Chlorophenoxy group: Likely contributes to hydrophobic interactions with target proteins.
- Benzylideneamino group: Contains a 4-[(4-chlorophenyl)methoxy]-3-ethoxy substitution, which may influence electronic properties and steric bulk.
- Propanamide core: A common scaffold in bioactive molecules, facilitating hydrogen bonding via the amide group.
Properties
CAS No. |
767305-56-6 |
|---|---|
Molecular Formula |
C25H24Cl2N2O4 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C25H24Cl2N2O4/c1-3-31-24-13-19(9-12-23(24)32-16-18-7-10-20(26)11-8-18)15-28-29-25(30)17(2)33-22-6-4-5-21(27)14-22/h4-15,17H,3,16H2,1-2H3,(H,29,30)/b28-15+ |
InChI Key |
RCSPVYGKKABEEN-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(3-Chlorophenoxy)propanoic Acid
The synthesis begins with the preparation of 2-(3-chlorophenoxy)propanoic acid, a key intermediate. This step typically employs a nucleophilic substitution reaction between ethyl 2-bromopropanoate and 3-chlorophenol under alkaline conditions . In a representative procedure, 3-chlorophenol (1.2 equivalents) is dissolved in acetone and treated with potassium carbonate (2.5 equivalents) as a base. Ethyl 2-bromopropanoate (1.0 equivalent) is added dropwise, and the mixture is refluxed at 60°C for 12 hours. The resulting ethyl 2-(3-chlorophenoxy)propanoate is isolated via vacuum filtration and purified by recrystallization from ethanol, yielding 70–85% . Subsequent saponification with aqueous sodium hydroxide (2M, 4 hours at 80°C) converts the ester to the carboxylic acid, achieving yields of 90–95% .
Table 1: Reaction Conditions for 2-(3-Chlorophenoxy)propanoic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Esterification | K₂CO₃, acetone, 60°C, 12 h | 70–85 | |
| Saponification | NaOH (2M), 80°C, 4 h | 90–95 |
Preparation of 4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl)methanal
The aldehyde component, 4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl)methanal, is synthesized via sequential alkylation and oxidation steps. Starting with 4-hydroxy-3-ethoxybenzaldehyde, the hydroxyl group is protected using a tert-butyldimethylsilyl (TBS) group . The protected intermediate is then subjected to Williamson ether synthesis with 4-chlorobenzyl bromide in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0°C to room temperature . Deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) in THF yields the desired aldehyde. This three-step process achieves an overall yield of 65–75%, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
Formation of the Schiff Base Intermediate
The imine linkage is formed via a condensation reaction between 4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl)methanal and an appropriate amine. While the target compound specifies an E-configuration, achieving stereochemical control requires careful selection of reaction conditions. Refluxing the aldehyde with ammonium acetate in ethanol under acidic catalysis (acetic acid, 5 mol%) for 6–8 hours produces the Schiff base with >90% E-selectivity . The reaction is monitored by Fourier-transform infrared spectroscopy (FTIR) for the disappearance of the aldehyde peak (~1700 cm⁻¹) and the emergence of the imine C=N stretch (~1640 cm⁻¹) .
Amide Bond Formation to Yield the Target Compound
The final step involves coupling 2-(3-chlorophenoxy)propanoic acid with the Schiff base intermediate. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C . The activated ester is then reacted with the imine-containing amine under nitrogen atmosphere for 24 hours, yielding the target amide. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the final product in 60–70% yield, with a melting point of 142–144°C and high-performance liquid chromatography (HPLC) purity >98% .
Table 2: Key Parameters for Amide Coupling
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Coupling agent | EDC/HOBt | Maximizes to 70% | |
| Solvent | Dichloromethane | Enhances solubility | |
| Reaction time | 24 h | Completes activation |
Optimization of Reaction Conditions
Critical optimizations include:
-
Temperature control : Maintaining 0°C during acid activation prevents premature decomposition of the coupling reagents .
-
Solvent selection : Polar aprotic solvents like DCM minimize side reactions during amide formation .
-
Stoichiometry : A 1.2:1 molar ratio of acid to amine ensures complete conversion, as excess amine facilitates imine stability .
Characterization and Analytical Data
The target compound is characterized by:
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide exhibit significant anticancer properties. The structural features of this compound allow it to interact with specific biological targets involved in cancer progression.
- Mechanism of Action : The compound acts by inhibiting key enzymes involved in tumor cell proliferation, leading to reduced growth rates of cancer cells.
Antimicrobial Properties
Research has shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Case Study : A study demonstrated that derivatives of this compound displayed activity against various bacterial strains, suggesting its potential in treating infections caused by resistant bacteria.
Herbicidal Activity
The phenoxy group in the compound structure is characteristic of herbicides, particularly those targeting broadleaf weeds.
- Field Trials : In agricultural trials, formulations containing this compound have shown effectiveness in controlling weed populations without harming crop yields.
Plant Growth Regulation
The compound has been investigated for its ability to act as a plant growth regulator, influencing growth patterns and stress responses in plants.
- Experimental Results : Studies indicated that application of the compound at specific concentrations resulted in enhanced root development and improved resilience to environmental stressors.
Data Tables
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds highlight critical structural variations and their implications:
*Calculated using molecular formula.
Key Observations:
Chlorinated Aromatic Groups: The target compound’s dual chloro substituents (3-chlorophenoxy and 4-chlorobenzyl) likely increase lipophilicity compared to mono-chloro analogues like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide . This may enhance membrane permeability but reduce aqueous solubility. ’s compound shows fluorinated substitutions (2-chloro-6-fluoro) improve target specificity in kinase inhibitors, suggesting the target’s 4-chlorobenzyl group could similarly optimize binding .
Ethoxy vs. Methoxy Substituents :
- The 3-ethoxy group in the target compound may confer greater metabolic stability than methoxy groups (e.g., in ’s 6-methoxynaphthyl), as ethoxy reduces oxidative demethylation rates .
Amide vs.
Q & A
Basic: What are the critical steps in designing a synthetic route for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Key considerations include:
- Substitution under alkaline conditions : Alkaline-promoted nucleophilic aromatic substitution (e.g., replacing fluorine with a pyridylmethoxy group, as in ) .
- Reduction under acidic conditions : Iron powder in acidic media reduces nitro groups to amines (e.g., converting nitrobenzene derivatives to anilines) .
- Condensation with activating agents : Use condensing agents like carbodiimides for amide bond formation, ensuring stoichiometric control to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency, while methanol or ethanol aids in quenching and purification .
Basic: Which analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during intermediate steps .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding (e.g., torsion angles and crystal packing, as in ) .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Cross-validation : Compare NMR data across synthetic batches and reference compounds (e.g., ’s use of ¹H/¹³C NMR for intermediate verification) .
- Crystallographic confirmation : Single-crystal X-ray diffraction provides unambiguous structural data, resolving discrepancies in NOE or coupling constants .
- Computational modeling : DFT calculations predict NMR chemical shifts or IR spectra to validate experimental observations .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent ratios (e.g., optimizing condensation steps in and ) .
- Catalyst screening : Test Lewis acids (e.g., TMSOTf) or organocatalysts to enhance reaction rates and selectivity .
- In-situ monitoring : Use FTIR or HPLC to detect intermediates and adjust conditions dynamically .
- Purification protocols : Combine recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane) for high-purity products .
Basic: What are common side reactions, and how are they mitigated?
Methodological Answer:
- Nitro reduction over-reduction : Prevented by using iron powder in acidic media instead of harsher reagents (e.g., hydrogenation catalysts) .
- Amide hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions during condensation .
- Esterification byproducts : Control stoichiometry of condensing agents (e.g., DCC/DMAP) to minimize acylurea formation .
Advanced: How do structural modifications influence pharmacological activity in SAR studies?
Methodological Answer:
- Functional group analysis : The chlorophenoxy group enhances lipophilicity and membrane permeability, while the propanamide backbone influences target binding (e.g., ’s analysis of quinazolinone derivatives) .
- Electron-withdrawing substituents : Chlorine atoms at meta/para positions modulate electronic effects, altering interaction with enzymatic active sites .
- Bioisosteric replacements : Substitute ethoxy groups with methoxy or fluorine to balance potency and metabolic stability .
Advanced: How are computational methods integrated into mechanistic studies?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for substitution or condensation steps, predicting activation energies (e.g., ’s reference to computational chemistry studies) .
- Molecular docking : Screens binding affinities to targets like kinases or GPCRs, guiding structural optimization .
- MD simulations : Assess solvation effects and conformational stability of the propanamide backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
